N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research data.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety, a piperidine ring, and a pyrazine derivative. Its structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit significant antitumor activity . A study highlighted that certain pyrazole derivatives effectively inhibited BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression . The specific compound under discussion may share similar mechanisms due to its structural analogies.
Table 1: Summary of Antitumor Activities of Pyrazole Derivatives
Compound Type | Target Kinases | Activity Level |
---|---|---|
Pyrazole Derivatives | BRAF(V600E), EGFR | High |
N-(1,3-benzodioxol-5-ylmethyl)... | Potentially similar | TBD |
Anti-inflammatory Properties
The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests that this compound could have therapeutic applications in inflammatory diseases .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. For instance, certain compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity. The specific compound may possess similar characteristics based on its structural framework .
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
Compound Type | Microbial Target | Inhibition Zone (mm) |
---|---|---|
Pyrazole Derivatives | Staphylococcus aureus | 15 |
Candida albicans | 12 | |
N-(1,3-benzodioxol...) | TBD | TBD |
The proposed mechanisms through which this compound exerts its biological effects likely involve:
- Kinase Inhibition : By structurally resembling known kinase inhibitors, this compound may inhibit specific kinases involved in tumor growth and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress pathways, which could be beneficial in cancer therapy.
Case Studies
Recent case studies involving pyrazole derivatives provide insights into their clinical relevance:
- Breast Cancer Treatment : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination therapy .
- Inflammatory Disorders : Another study assessed the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, demonstrating significant reductions in inflammatory markers .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-3-19(4-6-20)24(30)28-15-18-2-7-21-22(14-18)32-16-31-21/h2-7,10-11,14,17H,8-9,12-13,15-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIHMSSFHINRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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